REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:29]1(=[O:39])[NH:33][C:32](=[O:34])[C:31]2=[CH:35][CH:36]=[CH:37][CH:38]=[C:30]12.COCCOC(N=NC(OCCOC)=O)=O>C1COCC1.O>[CH2:8]([N:33]1[C:29](=[O:39])[C:30]2[C:31](=[CH:35][CH:36]=[CH:37][CH:38]=2)[C:32]1=[O:34])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
775 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
697 mg
|
Type
|
reactant
|
Smiles
|
COCCOC(=O)N=NC(=O)OCCOC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
ADDITION
|
Details
|
Then, water (10 ml) was added to the solution, and extraction
|
Type
|
WASH
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Details
|
Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml)
|
Type
|
CUSTOM
|
Details
|
Subsequently, a crude product obtained by concentration
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 30% ethyl acetate-hexane solution)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |